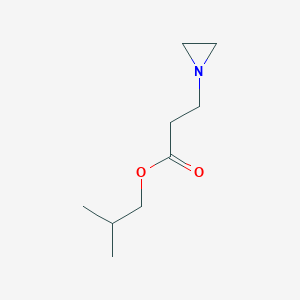
(1E)-N-Cyclohexylethanimidoyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-N-Cyclohexylethanimidoyl fluoride is an organic compound characterized by the presence of a cyclohexyl group attached to an ethanimidoyl fluoride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-Cyclohexylethanimidoyl fluoride typically involves the reaction of cyclohexylamine with ethyl fluoroacetate under controlled conditions. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the desired product through a series of steps involving hydrolysis and fluorination.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity. The process generally includes the optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(1E)-N-Cyclohexylethanimidoyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Addition Reactions: The imidoyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield corresponding amides, while oxidation reactions can produce oxides.
Wissenschaftliche Forschungsanwendungen
(1E)-N-Cyclohexylethanimidoyl fluoride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1E)-N-Cyclohexylethanimidoyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites, leading to the inhibition or modulation of enzyme activity. The pathways involved in its mechanism of action may include the disruption of normal biochemical processes, resulting in therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to (1E)-N-Cyclohexylethanimidoyl fluoride include:
- N-Cyclohexylethanimidoyl chloride
- N-Cyclohexylethanimidoyl bromide
- N-Cyclohexylethanimidoyl iodide
Uniqueness
The uniqueness of this compound lies in its fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity compared to its halogenated counterparts. The presence of the fluorine atom also enhances the compound’s ability to participate in specific biochemical interactions, making it valuable for research and industrial applications.
Eigenschaften
CAS-Nummer |
23604-71-9 |
|---|---|
Molekularformel |
C8H14FN |
Molekulargewicht |
143.20 g/mol |
IUPAC-Name |
N-cyclohexylethanimidoyl fluoride |
InChI |
InChI=1S/C8H14FN/c1-7(9)10-8-5-3-2-4-6-8/h8H,2-6H2,1H3 |
InChI-Schlüssel |
FKDPDXIXDRMVJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NC1CCCCC1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(2-chloroethylcarbamoyloxy)-2,4-dimethylpentyl] N-(2-chloroethyl)carbamate](/img/structure/B14697814.png)
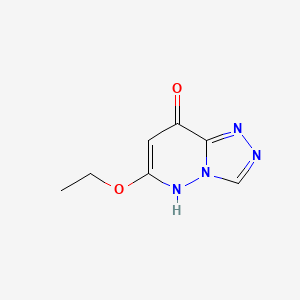
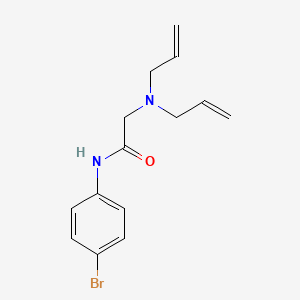
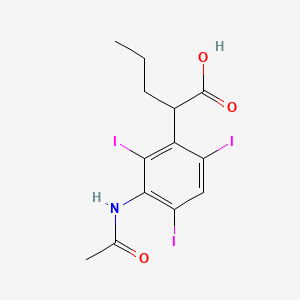
![7,12-Epoxy-6,13-ethanonaphtho[2,3-b]acridine](/img/structure/B14697835.png)

![8-[(Trimethylsilyl)oxy]quinoline](/img/structure/B14697849.png)
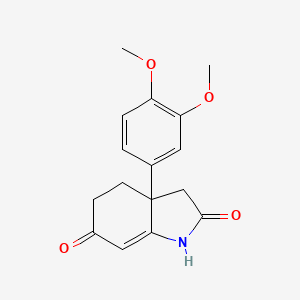
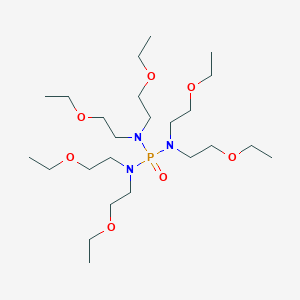

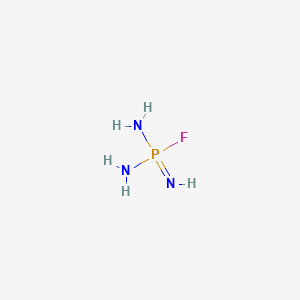

![(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14697890.png)
